2-hydroxy-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-4-methoxybenzamide
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Overview
Description
2-hydroxy-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-4-methoxybenzamide is a synthetic organic compound It is characterized by its unique chemical structure, which includes a benzamide core substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid and 3-hydroxy-2,3-dimethylbutan-2-amine.
Amide Formation: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then reacted with the amine to form the amide bond.
Hydroxylation: Hydroxylation reactions may be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxy groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, hydrogen peroxide.
Reduction: LiAlH4, NaBH4.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-4-methoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxy and methoxy groups could play a role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide: Similar structure with different positions of hydroxy and methoxy groups.
2-hydroxy-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-4-ethoxybenzamide: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
2-hydroxy-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-4-methoxybenzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
2-hydroxy-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-13(2,14(3,4)18)15-12(17)10-7-6-9(19-5)8-11(10)16/h6-8,16,18H,1-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBPWJBTRTXCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)NC(=O)C1=C(C=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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